molecular formula C15H13Cl2NO2 B5776810 2,5-dichloro-N-(4-methoxybenzyl)benzamide

2,5-dichloro-N-(4-methoxybenzyl)benzamide

Cat. No. B5776810
M. Wt: 310.2 g/mol
InChI Key: AIRNWHMFXOUKCB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-methoxybenzyl)benzamide, also known as DMXAA, is a synthetic compound that has been the subject of extensive scientific research due to its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s, and since then, it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. 2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to activate the production of cytokines, which are signaling molecules that play a key role in the immune response. This activation of the immune system is thought to lead to the destruction of tumor cells.
Biochemical and Physiological Effects:
2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to cause a decrease in tumor blood flow and an increase in vascular permeability, which may contribute to its anti-cancer effects. 2,5-dichloro-N-(4-methoxybenzyl)benzamide has also been shown to induce the production of nitric oxide, a signaling molecule that plays a key role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of 2,5-dichloro-N-(4-methoxybenzyl)benzamide is its potential as an anti-cancer agent. 2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to be effective in preclinical studies, and it may have the potential to enhance the efficacy of other cancer treatments. However, 2,5-dichloro-N-(4-methoxybenzyl)benzamide also has some limitations for lab experiments. It is a synthetic compound that may be difficult to produce in large quantities, and its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for research on 2,5-dichloro-N-(4-methoxybenzyl)benzamide. One area of interest is the development of new synthetic methods for producing 2,5-dichloro-N-(4-methoxybenzyl)benzamide that are more efficient and cost-effective. Another area of interest is the development of new formulations of 2,5-dichloro-N-(4-methoxybenzyl)benzamide that may enhance its anti-cancer effects. Finally, further research is needed to fully understand the mechanism of action of 2,5-dichloro-N-(4-methoxybenzyl)benzamide and its potential as an anti-cancer agent.

Synthesis Methods

2,5-dichloro-N-(4-methoxybenzyl)benzamide is synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with 4-methoxybenzylamine to form the intermediate 2,5-dichloro-N-(4-methoxybenzyl)benzamide. This intermediate is then treated with thionyl chloride and triethylamine to produce the final product, 2,5-dichloro-N-(4-methoxybenzyl)benzamide.

Scientific Research Applications

2,5-dichloro-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 2,5-dichloro-N-(4-methoxybenzyl)benzamide has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, and colon cancer. 2,5-dichloro-N-(4-methoxybenzyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination with these treatments.

properties

IUPAC Name

2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-20-12-5-2-10(3-6-12)9-18-15(19)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRNWHMFXOUKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-(4-methoxybenzyl)benzamide

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